4-(Difluoromethoxy)pyridine

Catalog No.
S6607431
CAS No.
1210387-26-0
M.F
C6H5F2NO
M. Wt
145.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Difluoromethoxy)pyridine

CAS Number

1210387-26-0

Product Name

4-(Difluoromethoxy)pyridine

IUPAC Name

4-(difluoromethoxy)pyridine

Molecular Formula

C6H5F2NO

Molecular Weight

145.11 g/mol

InChI

InChI=1S/C6H5F2NO/c7-6(8)10-5-1-3-9-4-2-5/h1-4,6H

InChI Key

RZCULSLCAXRCRD-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1OC(F)F

Canonical SMILES

C1=CN=CC=C1OC(F)F

4-(Difluoromethoxy)pyridine is an organic compound characterized by the presence of a pyridine ring substituted with a difluoromethoxy group. The molecular formula for this compound is C6H4F2NOC_6H_4F_2NO, and its molecular weight is approximately 161.10 g/mol. The difluoromethoxy group introduces unique electronic properties, making this compound of interest in various chemical and biological applications.

There is no current information available on the specific mechanism of action of 4-(Difluoromethoxy)pyridine.

  • Skin and eye irritation: Fluorinated compounds can be irritating to the skin and eyes upon contact [].
  • Respiratory irritation: Inhalation of airborne particles may irritate the respiratory tract [].
  • Environmental hazard: Fluorinated compounds can be persistent in the environment, so proper disposal methods are crucial.

  • Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
  • Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy group, allowing for the synthesis of various derivatives.

These reactions highlight the compound's versatility as a building block in organic synthesis and medicinal chemistry .

The biological activity of 4-(difluoromethoxy)pyridine has been studied for its potential antimicrobial and anticancer properties. Research indicates that compounds with difluoromethoxy substitutions may exhibit enhanced binding affinities to specific biological targets, which could lead to improved therapeutic efficacy. The presence of fluorine atoms often enhances metabolic stability and bioavailability, making such compounds attractive for drug development .

Synthesis of 4-(difluoromethoxy)pyridine can be achieved through various methods:

  • Direct Difluoromethylation: This method involves the introduction of a difluoromethoxy group via nucleophilic substitution on a suitable precursor pyridine derivative.
  • Metal-Catalyzed Reactions: Transition metal-catalyzed methods, including palladium-catalyzed coupling reactions, allow for the efficient formation of difluoromethoxy-substituted pyridines from aryl halides and difluoromethylating agents.
  • Late-Stage Functionalization: Recent advances in late-stage difluoromethylation techniques have made it possible to modify complex molecules selectively .

4-(Difluoromethoxy)pyridine finds applications in several fields:

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of various drugs, particularly those targeting cancer and infectious diseases.
  • Agrochemicals: The compound is explored for use in developing new agrochemical agents due to its potential biological activity against pests and pathogens.
  • Material Science: Its unique properties make it suitable for applications in developing advanced materials with specific electronic or optical characteristics .

Interaction studies have shown that 4-(difluoromethoxy)pyridine can bind to specific enzymes and receptors, modulating their activity. The presence of the difluoromethoxy group enhances its binding affinity compared to non-fluorinated analogs. These interactions are crucial for understanding the compound's mechanism of action and optimizing its therapeutic potential .

Several compounds share structural similarities with 4-(difluoromethoxy)pyridine. Here are some notable examples:

Compound NameSimilarity Index
2-Bromo-4-(difluoromethoxy)pyridine0.85
2-Bromo-5-(trifluoromethoxy)pyridine0.84
2-Chloro-4-(difluoromethoxy)pyridine0.71
2-Bromo-3-(difluoromethoxy)pyridine0.79
2-Bromo-3-(trifluoromethoxy)pyridine0.78

Uniqueness

The uniqueness of 4-(difluoromethoxy)pyridine lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological properties compared to similar compounds. The difluoromethoxy group not only influences electronic characteristics but also affects solubility and interaction with biological targets, making it particularly valuable in medicinal chemistry .

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Exact Mass

145.03392011 g/mol

Monoisotopic Mass

145.03392011 g/mol

Heavy Atom Count

10

Dates

Last modified: 11-23-2023

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